3-Acetoxy-4'-bromobenzophenone
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Overview
Description
3-Acetoxy-4'-bromobenzophenone is a useful research compound. Its molecular formula is C15H11BrO3 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Radical Scavenging Activity
Research has identified the potential of bromophenol derivatives, closely related to 3-Acetoxy-4'-bromobenzophenone, in exhibiting strong antioxidant properties and radical scavenging activity. Studies on natural bromophenols isolated from marine red algae have shown potent scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting their application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012). Similarly, bromophenols have demonstrated moderate activity against ABTS radicals, indicating their potential in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).
Carbonic Anhydrase Inhibitory Activity
Novel bromophenol derivatives have been synthesized and tested for their inhibitory potencies against carbonic anhydrase (CA), a pH regulatory enzyme. These compounds, including natural bromophenols and their synthesized derivatives, showed significant inhibitory activity against human isoforms hCA I and hCA II, highlighting their potential therapeutic applications (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Anticancer and Antimicrobial Activities
Bromophenol derivatives have been explored for their anticancer and antimicrobial potentials. Some derivatives synthesized from natural bromophenols have shown significant antioxidant and anticancer activities at the cellular level, suggesting their relevance in drug development for cancer treatment and other diseases (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022). Furthermore, novel antioxidant bromophenols with inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase have been identified, showcasing their potential in addressing neurodegenerative diseases and metabolic disorders (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Mechanism of Action
Target of Action
Compounds like 3-Acetoxy-4’-bromobenzophenone often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and its targets. It could lead to changes in cell behavior, gene expression, or protein function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-Acetoxy-4’-bromobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and biochemical processes.
Cellular Effects
The effects of 3-Acetoxy-4’-bromobenzophenone on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, 3-Acetoxy-4’-bromobenzophenone can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Acetoxy-4’-bromobenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling events and cellular responses. Additionally, 3-Acetoxy-4’-bromobenzophenone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Acetoxy-4’-bromobenzophenone can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation over extended periods, leading to changes in its biochemical activity. Long-term exposure to 3-Acetoxy-4’-bromobenzophenone has been associated with alterations in cellular function, including changes in cell viability and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 3-Acetoxy-4’-bromobenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes . Studies have identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters. For example, high doses of 3-Acetoxy-4’-bromobenzophenone have been linked to liver toxicity and oxidative stress in animal models . These findings underscore the importance of dosage considerations in the application of this compound.
Metabolic Pathways
3-Acetoxy-4’-bromobenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its biotransformation into different metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-Acetoxy-4’-bromobenzophenone within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects . The distribution of 3-Acetoxy-4’-bromobenzophenone is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 3-Acetoxy-4’-bromobenzophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of 3-Acetoxy-4’-bromobenzophenone can also affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
[3-(4-bromobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFTMSEVMDBEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641634 |
Source
|
Record name | 3-(4-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-61-3 |
Source
|
Record name | 3-(4-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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